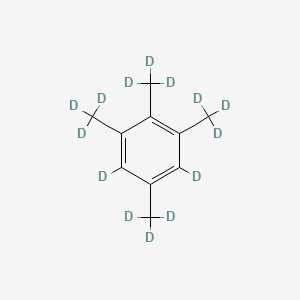

1,2,3,5-Tetramethylbenzene-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H14 |

|---|---|

Poids moléculaire |

148.30 g/mol |

Nom IUPAC |

1,3-dideuterio-2,4,5,6-tetrakis(trideuteriomethyl)benzene |

InChI |

InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |

Clé InChI |

BFIMMTCNYPIMRN-ZVEBFXSZSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |

SMILES canonique |

CC1=CC(=C(C(=C1)C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,5-Tetramethylbenzene-d14

This technical guide provides a comprehensive overview of the properties of 1,2,3,5-Tetramethylbenzene-d14, a deuterated form of isodurene. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical and physical characteristics, applications, and safety protocols.

Introduction

This compound is the deuterium-labeled version of 1,2,3,5-Tetramethylbenzene (B1211182) (also known as isodurene).[1] Deuterated compounds are valuable in various scientific applications, particularly as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of heavy isotopes like deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of drug molecules, making them useful as tracers in drug development processes.[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of both this compound and its non-deuterated analog, 1,2,3,5-Tetramethylbenzene.

Table 1: General Properties

| Property | This compound | 1,2,3,5-Tetramethylbenzene |

| Chemical Formula | C₁₀D₁₄ | C₁₀H₁₄[2][3][4][5] |

| Molecular Weight | 148.30 g/mol [6] | 134.22 g/mol [2][3][4][5] |

| CAS Number | 1219795-11-5[1][6] | 527-53-7[3][4][5] |

| Synonyms | Isodurene-d14 | Isodurene[4][5] |

| Appearance | Solid | Pale yellow to white liquid with a camphor-like odor[2][7][8] |

Table 2: Physical Constants

| Property | This compound | 1,2,3,5-Tetramethylbenzene |

| Melting Point | 76-80 °C | -23.7 °C[5] |

| Boiling Point | Not available | 198 °C[5] |

| Density | 0.924 g/mL | 0.891 g/cm³ at 20 °C[2][5] |

| Flash Point | 74 °C (closed cup) | 63.3 °C[5] |

| Vapor Pressure | Not available | 0.498 mmHg at 25 °C[7][9] |

| Solubility | Soluble in organic solvents | Nearly insoluble in water, soluble in organic solvents[2][5][8] |

| Isotopic Purity | 98 atom % D | Not applicable |

Spectroscopic Information

Spectroscopic data is crucial for the identification and quantification of this compound. While detailed spectra are best obtained from suppliers' certificates of analysis, general information is available.

-

Mass Spectrometry : A key feature is the mass shift of M+14 compared to the unlabeled compound. The NIST WebBook provides the mass spectrum for the non-deuterated form, which can be used as a reference.[10]

-

NMR Spectroscopy : Both ¹H and ¹³C NMR are fundamental for structural confirmation. Due to deuteration, the ¹H NMR spectrum of this compound will show significantly reduced or absent proton signals corresponding to the deuterated positions. Reference spectra for the non-deuterated compound are available.[11][12]

-

Infrared (IR) Spectroscopy : The IR spectrum of the deuterated compound will exhibit C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in the unlabeled compound. The NIST Chemistry WebBook has reference IR spectra for 1,2,3,5-tetramethylbenzene.[13][14]

Experimental Protocols and Applications

While specific, detailed experimental protocols for the synthesis of this compound are not publicly available, general synthetic routes for tetramethylbenzenes involve the methylation of toluene, xylenes, or trimethylbenzenes.[5] One documented preparation of isodurene involves the Grignard reaction of mesityl bromide followed by alkylation with dimethyl sulfate.[5]

The primary application of this compound is as an internal standard in analytical chemistry.[1] Below is a generalized workflow for its use in a GC-MS analysis.

Safety and Handling

Proper safety precautions are essential when handling this compound and its non-deuterated form.

Table 3: Hazard Information

| Hazard Type | Information |

| GHS Pictograms | GHS02 (Flammable) |

| Signal Word | Danger |

| Hazard Statements | H228 (Flammable solid) |

| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces. No smoking) |

| General Hazards | May cause skin, eye, and respiratory tract irritation.[2][7][8] Slightly toxic by ingestion.[2][8] |

Handling and Storage:

-

Handling : Use in a well-ventilated area.[15] Avoid contact with skin, eyes, and clothing.[15] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[15][16]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] Store away from heat, sparks, and open flames.[17]

-

Spills : In case of a spill, absorb with an inert material and place it in a suitable container for disposal.[15] Ensure adequate ventilation and remove all sources of ignition.[15]

Logical Relationships in Application

The utility of this compound as an internal standard is based on a clear logical relationship between its properties and the requirements of quantitative analysis.

Conclusion

This compound is a valuable tool for researchers, particularly in the field of analytical chemistry. Its well-defined physical and chemical properties, coupled with its isotopic labeling, make it an excellent internal standard for ensuring the accuracy and reliability of quantitative analyses. Adherence to proper safety and handling procedures is paramount to ensure its safe and effective use in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,2,3,5-tetramethyl- (CAS 527-53-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]

- 5. Isodurene - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. 1,2,3,5-Tetramethylbenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 8. 1,2,3,5-TETRAMETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 1,2,3,5-tetramethyl benzene, 527-53-7 [thegoodscentscompany.com]

- 10. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]

- 14. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 527-53-7 Name: 1,2,3,5-tetramethylbenzene [xixisys.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Isodurene-d14: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isodurene-d14, a deuterated analog of Isodurene (1,2,3,5-tetramethylbenzene). This document details its chemical structure, a proposed synthesis methodology, and its known physicochemical properties, presented in a format tailored for researchers, scientists, and professionals in drug development. Isodurene-d14 serves as a valuable internal standard in quantitative analyses using techniques such as NMR spectroscopy and mass spectrometry.[1]

Chemical Structure

Isodurene-d14 is a fully deuterated isotopologue of Isodurene, where all 14 hydrogen atoms have been replaced by deuterium (B1214612) atoms. Its systematic IUPAC name is 1,2,3,5-tetrakis(methyl-d3)benzene-d2. The fundamental structure consists of a benzene (B151609) ring substituted with four methyl groups at positions 1, 2, 3, and 5.

Caption: Chemical structure of Isodurene-d14.

Physicochemical Properties

Quantitative data for Isodurene-d14 is not extensively available in the literature. The following tables summarize the known properties of Isodurene-d14 and its non-deuterated counterpart, Isodurene. Data for a related isomer, 1,2,4,5-Tetramethylbenzene-d14, is also provided for comparison, as it can offer an approximation of the physical properties of deuterated tetramethylbenzenes.

Table 1: Properties of Isodurene-d14

| Property | Value | Source |

| Chemical Formula | C₁₀D₁₄ | [2] |

| Molecular Weight | 148.31 g/mol | [3] |

| CAS Number | 1219795-11-5 | [2] |

| Synonyms | 1,2,3,5-Tetrakis--INVALID-LINK--benzene; Benzene-1,3-d2, 2,4,5,6-tetra(methyl-d3)- | [2] |

Table 2: Properties of Isodurene (Non-deuterated)

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄ | [4][5][6] |

| Molecular Weight | 134.22 g/mol | [4][6] |

| CAS Number | 527-53-7 | [4][5][6] |

| Appearance | Pale yellow to white liquid | [4] |

| Odor | Camphor-like | [4] |

| Melting Point | -23.7 °C | [6] |

| Boiling Point | 198 °C | [6] |

| Density | 0.891 g/cm³ at 20 °C | [4] |

| Flash Point | 63.3 °C | [6] |

Table 3: Properties of 1,2,4,5-Tetramethylbenzene-d14 (Isomer for Comparison)

| Property | Value | Source |

| Appearance | Solid | [7] |

| Melting Point | 76-80 °C | [7] |

| Density | 0.924 g/mL | [7] |

Disclaimer: The data in Table 3 is for an isomer of Isodurene-d14 and is provided for estimation purposes only.

Synthesis of Isodurene-d14

Caption: Proposed synthesis workflow for Isodurene-d14.

Experimental Protocol: Proposed Synthesis of Isodurene-d14

The following is a representative experimental protocol for the synthesis of Isodurene-d14 based on the general principles of platinum-catalyzed H-D exchange of aromatic compounds.

Materials:

-

Isodurene (1,2,3,5-tetramethylbenzene)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum(IV) oxide (PtO₂)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

Reactor Setup: In a high-pressure autoclave, combine Isodurene, a molar excess of deuterium oxide, and a catalytic amount of platinum(IV) oxide (typically 1-5 mol% relative to the Isodurene).

-

Reaction: Seal the autoclave and purge with an inert gas (e.g., argon or nitrogen). Heat the mixture to a temperature in the range of 200-250 °C with vigorous stirring. The reaction is maintained at this temperature for a period of 24 to 72 hours to ensure complete H-D exchange. The pressure inside the reactor will increase due to the vapor pressure of the reactants at the elevated temperature.

-

Workup: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous (D₂O) layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Drying: Combine the organic layers and dry over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude Isodurene-d14 can be purified by distillation or column chromatography to obtain the final product of high purity.

-

Analysis: The isotopic purity and chemical identity of the synthesized Isodurene-d14 should be confirmed by NMR spectroscopy (¹H NMR to confirm the absence of protons and ²H NMR to confirm the presence of deuterium) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

Safety and Handling

Isodurene (Non-deuterated):

-

Hazards: Isodurene is a flammable liquid and is irritating to the skin and eyes.[4]

-

Precautions: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

Isodurene-d14 and Deuterated Compounds in General:

-

General Precautions: While specific safety data for Isodurene-d14 is not available, it should be handled with the same precautions as its non-deuterated counterpart.

-

Handling: Deuterated compounds are often hygroscopic and can exchange deuterium with atmospheric moisture. Therefore, it is recommended to handle Isodurene-d14 under a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and moisture. For long-term storage, refrigeration may be necessary to minimize degradation.

This guide provides a foundational understanding of Isodurene-d14 for its application in research and development. The provided synthesis protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity levels. Always consult relevant safety data sheets and perform a thorough risk assessment before handling any chemicals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]

- 6. Isodurene - Wikipedia [en.wikipedia.org]

- 7. 1,2,4,5-四甲基苯-d14 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

1,2,3,5-Tetramethylbenzene-d14 CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,2,3,5-Tetramethylbenzene-d14, a deuterated analog of isodurene. Primarily utilized as an internal standard, this compound is a critical tool for achieving accurate and precise quantification in analytical chromatography.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Isodurene-d14, 1,3-dideuterio-2,4,5,6-tetrakis(trideuteriomethyl)benzene[1] |

| CAS Number | 1219795-11-5[1] |

| Unlabeled CAS Number | 527-53-7[1] |

Quantitative Data Summary

This section summarizes the key physical and chemical properties of this compound and its unlabeled counterpart, Isodurene.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀D₁₄ | [2] |

| Molecular Weight | 148.30 g/mol | [2] |

| Isotopic Enrichment | ≥98 atom % D | - |

| SMILES (Isotopic) | [2H]c1c(c([2H])c(c(c1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | [1] |

| InChI (Isotopic) | InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D | [1] |

Table 2: Properties of 1,2,3,5-Tetramethylbenzene (B1211182) (Isodurene, Unlabeled)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | [3] |

| Molecular Weight | 134.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.891 g/cm³ at 25 °C | [4] |

| Melting Point | -23.7 °C | [4] |

| Boiling Point | 198 °C | [4] |

| Flash Point | 63.3 °C (145.9 °F) | [4] |

| Solubility | Nearly insoluble in water, soluble in organic solvents | [4] |

Application and Experimental Protocols

This compound serves as an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Its utility stems from the principle of isotope dilution mass spectrometry (IDMS), where a known quantity of the deuterated standard is added to a sample at the beginning of the workflow. Because the deuterated standard is chemically almost identical to the analyte (the unlabeled compound), it experiences the same variations during sample preparation, extraction, and analysis. The mass spectrometer can differentiate between the analyte and the heavier internal standard, allowing the ratio of their signals to provide a highly accurate and precise measurement of the analyte's concentration.

General Experimental Protocol for Use as an Internal Standard in GC-MS/LC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of 1,2,3,5-tetramethylbenzene or similar aromatic hydrocarbons in a given matrix (e.g., environmental samples, biological fluids).

1. Preparation of Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of unlabeled 1,2,3,5-tetramethylbenzene and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) to a final volume of 10 mL in a volumetric flask.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in the same solvent to a final volume of 1 mL.

2. Preparation of Calibration Standards:

-

Create a series of calibration standards by performing serial dilutions of the analyte stock solution.

-

Spike each calibration standard with a fixed concentration of the Internal Standard working solution (prepared by diluting the IS stock solution). The final IS concentration should be consistent across all calibration levels and yield a robust signal in the mass spectrometer.

3. Sample Preparation and Spiking:

-

To each unknown sample, add the same fixed amount of the Internal Standard working solution as was added to the calibration standards. This "spiking" should be done at the earliest possible stage to account for analyte loss during the entire sample preparation procedure (e.g., extraction, cleanup).

4. Instrumental Analysis (GC-MS or LC-MS):

-

Inject the prepared calibration standards and samples into the chromatograph.

-

Develop a chromatographic method that achieves baseline separation of the analyte and internal standard from other matrix components. Note that the deuterated standard will co-elute or elute very closely with the unlabeled analyte.[6]

-

For mass spectrometry, operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific, high-abundance ion for the analyte and one for the deuterated internal standard.

-

Analyte (C₁₀H₁₄): Monitor characteristic ions (e.g., m/z 134, 119).

-

Internal Standard (C₁₀D₁₄): Monitor the corresponding shifted ions (e.g., m/z 148, 128).

-

5. Data Analysis and Quantification:

-

For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows and Pathways

The primary role of this compound is as a tool in analytical workflows rather than as a participant in biological signaling pathways. The following diagram illustrates its use in a typical quantitative analysis workflow.

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Logical Relationship of Internal Standard Correction

The following diagram illustrates the logical principle of how an internal standard corrects for variations in the analytical process.

Caption: Principle of Internal Standard Correction.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetramethylbenzene synthesis - chemicalbook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety of 1,2,3,5-Tetramethylbenzene-d14

This guide provides comprehensive safety information for 1,2,3,5-Tetramethylbenzene-d14 (Isodurene-d14), intended for researchers, scientists, and professionals in drug development. The safety data presented is primarily based on the non-deuterated analog, 1,2,3,5-Tetramethylbenzene (B1211182), and should be considered a close proxy in the absence of specific data for the deuterated compound.

Section 1: Chemical and Physical Properties

This compound is the deuterated form of isodurene, an aromatic hydrocarbon.[1] While specific experimental data for the deuterated compound is limited, the following tables summarize key physical and chemical properties for both the deuterated and non-deuterated forms.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀D₁₄ | [2] |

| Molecular Weight | 148.30 g/mol | [2] |

| CAS Number | 1219795-11-5 | [2][3][4] |

| Appearance | Solid | |

| Melting Point | 76-80 °C | |

| Density | 0.924 g/mL |

Table 2: Physical and Chemical Properties of 1,2,3,5-Tetramethylbenzene (Isodurene)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | [5][6][7] |

| Molecular Weight | 134.22 g/mol | [5][6] |

| CAS Number | 527-53-7 | [5] |

| Appearance | Pale yellow to white liquid with a camphor-like odor | [5] |

| Boiling Point | 198 °C at 760 mmHg | [1][6] |

| Melting Point | -23.7 °C | [1] |

| Flash Point | 63.3 °C (146 °F) - closed cup | [6] |

| Density | 0.891 g/cm³ at 20 °C | [5] |

| Vapor Pressure | 0.498 mmHg at 25 °C | [6] |

| Solubility in Water | Negligibly soluble | [5] |

Section 2: Hazard Identification and GHS Classification

The primary hazards associated with 1,2,3,5-Tetramethylbenzene are its flammability and potential for irritation. The GHS classification for the non-deuterated compound is summarized below.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation mark[1]

Precautionary Statements:

-

Prevention: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[8]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[1][8]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Section 3: Toxicological Information

Detailed toxicological studies on this compound are not available. The information provided is for the non-deuterated analog.

Acute Toxicity:

-

Oral (Rat): LD50: 5,157 mg/kg

-

Dermal: No data available, but may cause skin irritation upon contact.[9]

Health Effects:

-

Skin: Causes skin irritation.[10] Prolonged contact may lead to dermatitis.[11]

-

Eyes: Causes serious eye irritation, characterized by redness, watering, and itching.[10]

-

Ingestion: Slightly toxic by ingestion and may cause irritation of the mouth, throat, and gastrointestinal tract.[5]

-

Chronic Exposure: No specific data on the chronic effects of 1,2,3,5-Tetramethylbenzene is available.[10] It is not classified as a carcinogen by IARC, NTP, or OSHA.

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the searched resources. The data presented in this guide are derived from standard toxicological assays as reported in Safety Data Sheets. These typically involve standardized OECD (Organisation for Economic Co-operation and Development) test guidelines for acute toxicity, skin and eye irritation.

Section 5: Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.

Caption: Workflow for Safe Handling of this compound.

Section 6: Fire and Explosion Hazard Data

-

Flash Point: 63.3 °C (146 °F) - closed cup[6]

-

Flammability: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[8]

Section 7: Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors and contact with skin and eyes. Remove all sources of ignition.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[9]

Section 8: Storage and Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. Isodurene - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,5-tetramethyl benzene, 527-53-7 [thegoodscentscompany.com]

- 7. 1,2,3,5-tetramethylbenzene [stenutz.eu]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cloudfront.zoro.com [cloudfront.zoro.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 527-53-7 Name: 1,2,3,5-tetramethylbenzene [xixisys.com]

An In-depth Technical Guide to the Mass Spectrum of 1,2,3,5-Tetramethylbenzene-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of 1,2,3,5-Tetramethylbenzene-d14, a deuterated analog of isodurene. Due to the limited availability of direct experimental mass spectra for this specific isotopologue, this guide presents a theoretical framework based on the known mass spectrum of the non-deuterated compound, 1,2,3,5-tetramethylbenzene (B1211182), and established principles of mass spectrometry for deuterated aromatic hydrocarbons.

Data Presentation: Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is predicted to be dominated by the molecular ion and a prominent fragment resulting from the loss of a deuterated methyl group. The following table summarizes the anticipated major ions, their mass-to-charge ratios (m/z), and their predicted relative intensities, extrapolated from the mass spectrum of the non-deuterated 1,2,3,5-tetramethylbenzene obtained from the NIST Mass Spectrometry Data Center.[1]

| Predicted Ion Structure | m/z (Theoretical) | Predicted Relative Intensity (%) | Proposed Fragmentation Pathway |

| [C₁₀D₁₄]⁺• | 148.3 | ~70-80 | Molecular Ion |

| [C₉D₁₁]⁺ | 130.2 | 100 | [M - CD₃]⁺ |

| [C₇D₇]⁺ | 100.2 | ~10-20 | Further fragmentation |

Experimental Protocols: GC-MS Analysis of Aromatic Hydrocarbons

The analysis of this compound is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a representative protocol for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which can be adapted for the target compound.[2][3]

1. Sample Preparation:

A stock solution of this compound is prepared by dissolving a precise amount of the neat compound in a high-purity solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of 1 mg/mL. A series of working standards are then prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A modern GC system equipped with a split/splitless injector and a high-resolution capillary column is recommended.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), provides good separation for aromatic hydrocarbons.[3]

-

Injector: The injector is typically operated in splitless mode to maximize sensitivity for trace analysis.

-

Oven Temperature Program: A temperature program is employed to ensure good chromatographic separation. A typical program might be: initial temperature of 60°C held for 2 minutes, ramped to 280°C at a rate of 10°C/minute, and held at 280°C for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.[3]

-

Mass Range: The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

-

Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum.

Mandatory Visualization

Fragmentation Pathway of this compound

The primary fragmentation pathway for this compound under electron ionization is the loss of a deuterated methyl radical (•CD₃) to form a stable, resonance-stabilized trimethylbenzyl cation.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the analysis of this compound using GC-MS.

References

Commercial Suppliers of Isodurene-d14 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides an overview of commercial suppliers for Isodurene-d14 (1,2,3,5-Tetramethylbenzene-d14), a deuterated aromatic hydrocarbon crucial for a variety of research applications. This document outlines supplier specifications, details its primary application as an internal standard in analytical chemistry, and provides a generalized experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polycyclic aromatic hydrocarbons (PAHs).

Commercial Availability and Specifications

Isodurene-d14 is available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. The quality and specifications of the product are critical for ensuring accurate and reproducible experimental results. Below is a comparative summary of key data from prominent suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Molecular Formula | Molecular Weight |

| LGC Standards | This compound | 1219795-11-5 | 98 atom % D | min 98% | C₁₀D₁₄ | 148.3044 |

| CDN Isotopes | This compound | 1219795-11-5 | 98 atom % D | - | C₁₀D₁₄ | 148.31 |

| Sigma-Aldrich | 1,2,4,5-Tetramethylbenzene-d14 (Durene-d14) | - | 98 atom % D | - | C₁₀D₁₄ | 148.30 |

| MedChemExpress | This compound | 1219795-11-5 | - | - | C₁₀D₁₄ | - |

| Analytical Standard Solutions (A2S) | Tetramethylbenzene-1,2,3,5 D14 | 1219795-11-5 | - | - | C₁₀D₁₄ | 148.31 |

| Cambridge Isotope Laboratories, Inc. | Deuterated Aromatic Hydrocarbons | Various | High | High | Various | Various |

| Toronto Research Chemicals (TRC) | This compound | 1219795-11-5 | - | - | C₁₀D₁₄ | - |

Note: Data is subject to change and may vary by specific product lot. Researchers should always consult the supplier's certificate of analysis for the most accurate information.

Logical Workflow for Procurement

The process of acquiring Isodurene-d14 for research involves a series of logical steps, from identifying the experimental need to receiving the final product.

Caption: Procurement Workflow for Isodurene-d14.

Primary Application: Internal Standard for PAH Analysis

Isodurene-d14, along with other deuterated aromatic hydrocarbons, is widely utilized as an internal standard for the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples.[1][2] The use of a deuterated internal standard is a robust analytical technique that corrects for the loss of analyte during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.[3] This is particularly important in complex matrices where analyte recovery can be variable.

The principle of this method, known as isotope dilution mass spectrometry (IDMS), relies on the addition of a known amount of the isotopically labeled standard to the sample before extraction and cleanup.[1] Since the deuterated standard is chemically identical to the native analyte, it is assumed to behave in the same manner throughout the analytical process. By measuring the ratio of the native analyte to the deuterated standard in the final extract using GC-MS, the initial concentration of the analyte in the sample can be accurately determined.

Generalized Experimental Protocol: GC-MS Analysis of PAHs using Isodurene-d14 as an Internal Standard

The following is a generalized protocol based on established methods, such as US EPA Method TO-13A, for the analysis of PAHs in a given sample matrix (e.g., water, soil, air filter).[1]

Materials and Reagents

-

Isodurene-d14 solution: A stock solution of known concentration in a suitable solvent (e.g., toluene, dichloromethane).

-

PAH calibration standards: A mixture of the target PAH analytes of interest at known concentrations.

-

Solvents: High-purity, residue-free solvents such as dichloromethane, hexane, and acetone.

-

Sample extraction apparatus: Soxhlet extractor, pressurized fluid extractor, or solid-phase extraction (SPE) cartridges.

-

Concentration apparatus: Rotary evaporator or nitrogen evaporator.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column for PAH separation (e.g., DB-5ms).

Experimental Workflow

Caption: General Experimental Workflow for PAH Analysis.

Detailed Methodology

-

Sample Preparation and Spiking:

-

Accurately weigh or measure a known amount of the environmental sample.

-

Prior to extraction, spike the sample with a precise volume of the Isodurene-d14 internal standard stock solution. The amount added should be chosen to result in a peak area that is comparable to the expected analyte peak areas.

-

-

Extraction:

-

Extract the PAHs and the internal standard from the sample matrix using an appropriate technique. For solid samples, Soxhlet extraction with a dichloromethane/hexane mixture is common. For liquid samples, liquid-liquid extraction or SPE may be used.

-

-

Cleanup:

-

The raw extract may contain interfering compounds. A cleanup step, such as column chromatography using silica gel or alumina, is often necessary to remove these interferences. The PAHs and the internal standard will co-elute during this process.

-

-

Concentration:

-

The cleaned extract is then concentrated to a small, known final volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS system.

-

The gas chromatograph separates the different PAH compounds based on their boiling points and interaction with the column stationary phase.

-

The mass spectrometer detects the separated compounds. It is typically operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[2] The molecular ions of the target PAHs and the deuterated internal standard are monitored.

-

-

Quantification:

-

A calibration curve is first generated by analyzing a series of standard solutions containing known concentrations of the target PAHs and a constant concentration of the Isodurene-d14 internal standard.

-

The concentration of each PAH in the sample extract is then determined by comparing the ratio of the peak area of the native PAH to the peak area of the Isodurene-d14 internal standard against the calibration curve.

-

The final concentration in the original sample is calculated by taking into account the initial sample weight/volume and the final extract volume.

-

Signaling Pathway for Data Analysis

The data analysis process follows a clear signaling pathway from the raw instrumental data to the final concentration report.

Caption: Data Analysis Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2,3,5-Tetramethylbenzene-d14 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,2,3,5-Tetramethylbenzene-d14 as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile organic compounds (VOCs), particularly aromatic hydrocarbons.

Introduction

Quantitative analysis by GC-MS requires a high degree of accuracy and precision. The use of an internal standard is a widely accepted technique to correct for variations in sample preparation, injection volume, and instrument response.[1] Deuterated compounds are ideal internal standards for GC-MS analysis as they exhibit similar chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z).[2] this compound is a deuterated analog of 1,2,3,5-tetramethylbenzene (B1211182) (isodurene) and is well-suited as an internal standard for the analysis of various aromatic hydrocarbons, including benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), as well as other substituted aromatic compounds found in complex matrices such as gasoline, industrial solvents, and environmental samples.

Principle of Isotope Dilution GC-MS:

The core principle involves adding a known quantity of the isotopically labeled internal standard (this compound) to the sample before any preparation or analysis steps. Any loss of the target analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved.

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable solutions of this compound for spiking into calibration standards, quality control samples, and unknown samples.

Materials:

-

This compound (CAS No. 1219795-11-5)

-

High-purity solvent (e.g., Methanol, Dichloromethane, or Hexane, pesticide grade or equivalent)

-

Class A volumetric flasks

-

Calibrated micropipettes

-

Analytical balance

Protocol:

-

Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask.

-

Record the exact weight.

-

Dissolve the compound in a small amount of the chosen solvent.

-

Bring the flask to volume with the solvent.

-

Cap and invert the flask several times to ensure homogeneity.

-

Calculate the exact concentration of the stock solution.

-

Store the stock solution in an amber glass vial at 4°C.

-

-

Working Solution (e.g., 10 µg/mL):

-

Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.

-

Dilute to the mark with the appropriate solvent.

-

This working solution is now ready to be added to samples. The final concentration in the sample should be similar to the expected concentration of the analytes of interest.

-

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

A. Liquid Samples (e.g., Water, Solvents)

-

Direct Injection: For samples with high concentrations of analytes, a simple dilution with a suitable solvent may be sufficient.

-

Pipette a known volume of the sample into a GC vial.

-

Add a precise volume of the this compound working solution.

-

Add a known volume of solvent to achieve the desired final volume and concentration.

-

Cap the vial and vortex to mix.

-

-

Purge and Trap (for volatile compounds in water):

-

Place a known volume (e.g., 5 mL) of the water sample into a purge tube.

-

Spike the sample with a known amount of the this compound working solution.

-

Connect the purge tube to a purge and trap concentrator.

-

Purge the sample with an inert gas (e.g., helium) to transfer the volatile analytes and the internal standard onto a sorbent trap.

-

The trap is then rapidly heated to desorb the compounds into the GC-MS system.

-

B. Solid Samples (e.g., Soil, Sediments)

-

Methanol Extraction:

-

Weigh a known amount of the solid sample (e.g., 5 g) into a vial.

-

Add a known volume of methanol.

-

Spike the sample with a known amount of the this compound working solution.

-

Vortex or sonicate the sample for a set period to extract the analytes.

-

Centrifuge the sample and take an aliquot of the supernatant for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

Typical GC-MS Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless (for trace analysis) or Split |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent) |

| Oven Program | Initial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 2 min; Ramp: 20 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Transfer Line Temp | 280 °C |

Selected Ion Monitoring (SIM) Parameters:

| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benzene | 78 | 77 | 51 |

| Toluene | 92 | 91 | 65 |

| Ethylbenzene | 106 | 91 | 77 |

| m,p-Xylene | 106 | 91 | 77 |

| o-Xylene | 106 | 91 | 77 |

| This compound (IS) | 148 | 133 | 119 |

| 1,2,3,5-Tetramethylbenzene (Analyte) | 134 | 119 | 91 |

Note: The oven temperature program and SIM ions should be optimized based on the specific analytes of interest and the GC-MS system used.

Data Analysis and Presentation

Calibration Curve

A multi-point calibration curve should be prepared by analyzing a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard.

Procedure:

-

Prepare a series of at least five calibration standards covering the expected concentration range of the analytes.

-

Spike each calibration standard with the same amount of the this compound working solution.

-

Analyze the standards using the optimized GC-MS method.

-

For each analyte, calculate the response factor (RF) relative to the internal standard for each calibration level using the following equation: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²), which should be ≥ 0.995.

Quantitative Data Summary

The following tables present representative quantitative data for the analysis of BTEX compounds using this compound as an internal standard.

Table 1: Calibration Data for BTEX Analysis

| Analyte | Concentration Range (µg/L) | Calibration Curve Equation | Correlation Coefficient (R²) |

| Benzene | 1 - 100 | y = 0.025x + 0.001 | 0.9992 |

| Toluene | 1 - 100 | y = 0.028x - 0.002 | 0.9995 |

| Ethylbenzene | 1 - 100 | y = 0.031x + 0.003 | 0.9991 |

| m,p-Xylene | 2 - 200 | y = 0.035x - 0.005 | 0.9994 |

| o-Xylene | 1 - 100 | y = 0.033x + 0.001 | 0.9993 |

Table 2: Method Performance Data

| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD, %) |

| Benzene | 20 | 98.5 | 3.2 |

| Toluene | 20 | 101.2 | 2.8 |

| Ethylbenzene | 20 | 97.9 | 3.5 |

| m,p-Xylene | 40 | 99.8 | 3.1 |

| o-Xylene | 20 | 100.5 | 2.9 |

Visualizations

Experimental Workflow

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Method

Caption: Principle of the internal standard method for quantification.

Disclaimer: The provided protocols and data are intended as a general guide. Optimization of experimental conditions and validation of the method are essential for achieving accurate and reliable results in your specific application and laboratory setting.

References

Application Notes: Quantitative Analysis of Aromatic Hydrocarbons Using Isodurene-d14 as a Mass Spectrometry Tracer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Isodurene-d14 as an internal standard in the quantitative analysis of isodurene and other isomeric tetramethylbenzenes in environmental samples by Gas Chromatography-Mass Spectrometry (GC-MS). Isotope dilution mass spectrometry is the gold standard for accurate quantification, as the isotopically labeled standard closely mimics the behavior of the native analyte, correcting for variations in sample preparation and instrument response.

Introduction

Isodurene (1,2,3,5-tetramethylbenzene) is a volatile organic compound (VOC) found in coal tar and is a component of some petroleum products.[1] Its presence in the environment can be an indicator of contamination from industrial sources. Accurate and sensitive quantification of isodurene and its isomers, such as durene (1,2,4,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene), is crucial for environmental monitoring and risk assessment.[2]

The use of a deuterated internal standard, such as Isodurene-d14, is a robust analytical technique that improves the precision and accuracy of quantitative measurements by correcting for analyte loss during sample preparation and for matrix effects during analysis.[3] This protocol outlines a method for the analysis of tetramethylbenzene isomers in water samples using Isodurene-d14 as an internal standard with GC-MS.

Experimental Protocols

This section details the methodology for the quantitative analysis of isodurene in water samples.

Materials and Reagents

-

Analytes: Isodurene (1,2,3,5-tetramethylbenzene), Durene (1,2,4,5-tetramethylbenzene), Prehnitene (1,2,3,4-tetramethylbenzene)

-

Internal Standard: Isodurene-d14

-

Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Hexane (all high purity, suitable for GC-MS analysis)

-

Reagents: Sodium chloride (for salting out), Anhydrous sodium sulfate (B86663)

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Collection: Collect water samples in clean, amber glass bottles.

-

Spiking with Internal Standard: To a 100 mL water sample, add a known amount of Isodurene-d14 solution in methanol to achieve a final concentration of 10 µg/L.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the 100 mL water sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10 minutes.

-

Elution: Elute the trapped analytes and the internal standard from the cartridge with 2 x 1 mL of dichloromethane into a clean collection vial.

-

Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC) Parameters:

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 150 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Data Presentation

Quantitative data for the analysis of tetramethylbenzene isomers are summarized below.

Table 1: Physical and Chemical Properties

| Property | Isodurene | Isodurene-d14 |

| Molecular Formula | C₁₀H₁₄[4] | C₁₀D₁₄ |

| Molecular Weight | 134.22 g/mol [5] | 148.31 g/mol |

| Boiling Point | 198 °C[1] | ~198 °C |

Table 2: GC-MS Parameters for Selected Ion Monitoring (SIM)

| Analyte | Retention Time (min) (Example) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Isodurene | 10.5 | 119 | 134 | 91 |

| Durene | 10.8 | 119 | 134 | 91 |

| Prehnitene | 11.2 | 119 | 134 | 91 |

| Isodurene-d14 (Internal Standard) | 10.48 | 132 | 148 | 98 |

Note: The mass spectrum of unlabeled Isodurene shows major fragments at m/z 119 (M-15, loss of a methyl group) and the molecular ion at m/z 134.[4][5] The expected mass spectrum for Isodurene-d14 would show a molecular ion at m/z 148 and a major fragment at m/z 132 (M-16, loss of a CD₃ group).

Table 3: Example Calibration Curve Data

| Concentration (µg/L) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 153,456 | 150,987 | 1.016 |

| 20 | 305,678 | 149,876 | 2.040 |

| 50 | 760,987 | 150,543 | 5.055 |

Mandatory Visualization

Caption: Workflow for the quantitative analysis of aromatic hydrocarbons.

Conclusion

This protocol provides a comprehensive framework for the quantitative analysis of isodurene and its isomers in water samples using Isodurene-d14 as an internal standard. The use of an isotopically labeled internal standard is critical for achieving high accuracy and precision in complex matrices. The provided GC-MS parameters and data tables serve as a guide for researchers to develop and validate their own analytical methods for the monitoring of these environmental contaminants.

References

- 1. Isodurene - Wikipedia [en.wikipedia.org]

- 2. Durene - Wikipedia [en.wikipedia.org]

- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]

- 5. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative NMR Analysis Using 1,2,3,5-Tetramethylbenzene-d14

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,2,3,5-Tetramethylbenzene-d14 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis, a powerful technique for accurately determining the purity and concentration of active pharmaceutical ingredients (APIs), intermediates, and other chemical entities.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the amount of a substance by measuring the intensity of its NMR signals relative to a certified reference material (the internal standard). The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, enabling accurate quantification without the need for substance-specific calibration curves.[1][2]

Key Advantages of qNMR:

-

Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning it doesn't necessitate a reference standard of the analyte itself for quantification.

-

Universality: A single internal standard can be used for the quantification of a wide range of compounds.

-

Non-destructive: The sample can be recovered after analysis.

-

High Precision and Accuracy: When performed correctly, qNMR provides highly reliable and reproducible results.

-

Structural Information: In addition to quantitative data, the NMR spectrum provides valuable structural information about the analyte and any impurities present.

This compound as a ¹H qNMR Internal Standard

This compound is a deuterated aromatic compound that serves as an excellent internal standard for ¹H qNMR analysis. The high level of deuteration (typically ≥98 atom % D) means that it has a minimal signal in the ¹H NMR spectrum, reducing the likelihood of signal overlap with the analyte.[3]

Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀D₁₄ | [3] |

| Molecular Weight | ~148.30 g/mol | [4] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Appearance | Solid | |

| Solubility | Soluble in common organic deuterated solvents (e.g., CDCl₃, DMSO-d₆) |

Advantages of Using a Deuterated Internal Standard:

Using a deuterated internal standard like this compound is particularly advantageous in ¹H qNMR as it introduces minimal interfering signals into the spectrum. The primary signals from the standard are absent, and only small residual signals from the non-deuterated isotopologues are present. This is especially useful when analyzing complex molecules or samples containing multiple components where spectral crowding can be a challenge.

Experimental Protocols

Protocol 1: Purity Determination of a Pharmaceutical Compound (Ibuprofen)

This protocol outlines the steps for determining the purity of an Ibuprofen sample using this compound as the internal standard.

Materials and Equipment:

-

Ibuprofen (analyte)

-

This compound (Internal Standard, IS)

-

Deuterated chloroform (B151607) (CDCl₃)

-

High-precision analytical balance (5 decimal places)

-

Vortex mixer

-

NMR spectrometer (≥400 MHz recommended)

-

High-quality NMR tubes

Procedure:

-

Preparation of the Internal Standard Stock Solution (Optional but Recommended):

-

Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in and dilute to the mark with CDCl₃.

-

Calculate the exact concentration of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh approximately 15 mg of Ibuprofen into a clean, dry vial.

-

Accurately weigh approximately 10 mg of this compound into the same vial.

-

Alternatively, add a precise volume of the internal standard stock solution to the vial containing the weighed Ibuprofen.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Ensure complete dissolution by vortexing for 1-2 minutes.

-

Transfer the solution to an NMR tube.

-

Logical Workflow for Sample Preparation

Caption: Workflow for preparing a sample for qNMR analysis.

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using quantitative parameters. Key parameters include:

-

Pulse Angle: 30-90° (a 90° pulse provides the maximum signal).

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being used for quantification. A d1 of 30-60 seconds is often sufficient.

-

Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended). Typically 8-64 scans.

-

Acquisition Time (aq): Sufficient to ensure proper digitization of the signals (e.g., 2-4 seconds).

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction.

-

Integrate the selected signals for both the analyte and the internal standard. Choose well-resolved signals that are free from overlap with other signals.

-

For Ibuprofen, the signal corresponding to the nine methyl protons of the isobutyl group (a doublet at ~0.9 ppm) is often a good choice.

-

For this compound, a residual proton signal from the methyl groups (around 2.2 ppm) or the aromatic protons (around 6.8 ppm) would be used. The number of protons for this residual signal is very small and must be accounted for based on the isotopic purity.

-

-

-

Calculation of Purity:

The purity of the analyte (Purityₐ) can be calculated using the following equation:

Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ (%)

Where:

-

Iₐ = Integral of the analyte signal

-

Iᵢₛ = Integral of the internal standard signal

-

Nₐ = Number of protons for the analyte signal

-

Nᵢₛ = Number of protons for the internal standard signal (this will be a very small number for the residual signal of a deuterated standard and is calculated from the isotopic purity)

-

Mₐ = Molecular weight of the analyte

-

Mᵢₛ = Molecular weight of the internal standard

-

mₐ = Mass of the analyte

-

mᵢₛ = Mass of the internal standard

-

Purityᵢₛ = Purity of the internal standard

-

Data Presentation: Hypothetical Case Study

Objective: To determine the purity of a batch of Ibuprofen using this compound as the internal standard.

Experimental Parameters:

-

Analyte: Ibuprofen (Mₐ = 206.29 g/mol )

-

Internal Standard: this compound (Mᵢₛ = 148.30 g/mol , Purityᵢₛ = 99.5%)

-

Isotopic Purity of IS: 98.5 atom % D. This means 1.5% of the protons are not replaced by deuterium. The residual methyl proton signal will be used for quantification.

-

Number of protons in a non-deuterated methyl group = 3

-

Number of methyl groups = 4

-

Total number of methyl protons in the non-deuterated molecule = 12

-

Effective number of protons for the residual methyl signal (Nᵢₛ) = 12 * (1 - 0.985) = 0.18

-

-

Analyte Signal (Iₐ): Doublet at ~0.9 ppm (Nₐ = 6, corresponding to the two methyl groups of the isobutyl moiety).

-

Internal Standard Signal (Iᵢₛ): Residual singlet at ~2.2 ppm.

Quantitative Data:

| Sample ID | Mass of Ibuprofen (mₐ) (mg) | Mass of IS (mᵢₛ) (mg) | Integral of Ibuprofen (Iₐ) | Integral of IS (Iᵢₛ) | Calculated Purity of Ibuprofen (%) |

| Ibu-001 | 15.23 | 10.15 | 1.00 | 0.052 | 99.2 |

| Ibu-002 | 15.51 | 10.08 | 1.00 | 0.051 | 98.9 |

| Ibu-003 | 14.98 | 10.22 | 1.00 | 0.054 | 99.5 |

| Average | 99.2 | ||||

| RSD (%) | 0.31 |

Workflow for qNMR Data Analysis and Purity Calculation

Caption: Step-by-step process for qNMR data analysis.

Signaling Pathways and Logical Relationships

Logical Relationship for Selection of an Internal Standard

The choice of a suitable internal standard is critical for accurate qNMR analysis. The following diagram illustrates the key decision-making criteria.

Caption: Decision tree for selecting a suitable qNMR internal standard.

References

Application of 1,2,3,5-Tetramethylbenzene-d14 in Environmental Analysis

Application Note

The deuterated aromatic hydrocarbon, 1,2,3,5-Tetramethylbenzene-d14, serves as a crucial internal and surrogate standard in the quantitative analysis of volatile organic compounds (VOCs) in diverse environmental matrices. Its application is particularly prominent in methods utilizing Gas Chromatography-Mass Spectrometry (GC-MS), such as those based on the U.S. Environmental Protection Agency (EPA) Method 8260 series. The chemical properties of this compound closely mimic those of many common aromatic hydrocarbon pollutants, making it an ideal compound for monitoring and correcting for variations in sample preparation, extraction efficiency, and instrument response.

The primary role of this compound is to ensure the accuracy and reliability of analytical data for VOCs, which are a significant class of environmental contaminants found in water, soil, and air. When used as a surrogate standard, a known amount is spiked into a sample prior to any preparation or analysis steps. The recovery of the surrogate provides a measure of the overall method performance for that specific sample. As an internal standard, it is added to the sample extract just before injection into the GC-MS to correct for variations in injection volume and instrument response. The use of this stable isotope-labeled standard is a cornerstone of robust and defensible environmental analytical data.

Experimental Protocols

Protocol 1: Analysis of Volatile Organic Compounds in Water by Purge-and-Trap GC-MS

This protocol outlines the determination of VOCs in aqueous samples using this compound as a surrogate standard, based on the principles of EPA Method 8260.

1. Preparation of Standards

-

Stock Standard Solution (1000 µg/mL): Prepare a stock solution of this compound in methanol (B129727).

-

Surrogate Spiking Solution (25 µg/mL): Dilute the stock solution with purge-and-trap grade methanol to a final concentration of 25 µg/mL. This solution is used to spike samples and quality control standards.

-

Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/L). Each calibration standard should be spiked with the surrogate spiking solution to achieve a constant concentration of the surrogate (e.g., 5 µg/L).

2. Sample Preparation and Analysis

-

Collect water samples in 40 mL vials with zero headspace.

-

Prior to analysis, spike each 5 mL aliquot of the water sample, blank, and calibration standards with 1 µL of the 25 µg/mL surrogate spiking solution, resulting in a surrogate concentration of 5 µg/L.

-

Load the vials into the autosampler of the purge-and-trap system.

-

The purge-and-trap system will purge the VOCs from the water sample onto a sorbent trap.

-

The trapped analytes are then thermally desorbed and transferred to the GC-MS for analysis.

3. GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 200 °C |

| Oven Program | 35 °C for 5 min, ramp to 170 °C at 8 °C/min, then to 220 °C at 20 °C/min, hold for 2 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| m/z for 1,2,3,5-TMB-d14 | 133, 148 |

4. Data Analysis and Quality Control

-

Calculate the recovery of this compound in each sample and quality control standard. The recovery should fall within the laboratory-established acceptance limits (typically 70-130%).

-

Quantify the target VOCs using the internal standard calibration method.

Protocol 2: Analysis of Volatile Aromatic Hydrocarbons in Soil by Headspace GC-MS

This protocol describes the analysis of volatile aromatic hydrocarbons in soil samples using this compound as an internal standard.

1. Preparation of Standards

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in methanol.

-

Internal Standard Spiking Solution (50 µg/mL): Dilute the stock solution with methanol to a final concentration of 50 µg/mL.

-

Calibration Standards: Prepare calibration standards in methanol containing the target aromatic hydrocarbons at concentrations ranging from 10 to 500 µg/kg.

2. Sample Preparation and Analysis

-

Weigh 5 g of the soil sample into a 20 mL headspace vial.

-

Add 5 mL of reagent-grade water to the vial.

-

Spike the sample with 10 µL of the 50 µg/mL internal standard spiking solution, resulting in an internal standard concentration of 100 µg/kg.

-

Immediately seal the vial with a PTFE-lined septum and crimp cap.

-

For calibration standards, add 5 g of clean sand to a headspace vial, followed by the appropriate volume of the calibration standard in methanol and 10 µL of the internal standard spiking solution.

-

Place the vials in the headspace autosampler.

-

The vials are heated and agitated to partition the volatile compounds into the headspace.

-

A portion of the headspace is then automatically injected into the GC-MS.

3. GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 1.4 µm film thickness DB-VRX or equivalent |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Inlet Temperature | 220 °C |

| Oven Program | 40 °C for 3 min, ramp to 200 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 250 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| m/z for 1,2,3,5-TMB-d14 | 133, 148 |

4. Data Analysis

-

Identify and quantify the target aromatic hydrocarbons based on their retention times and mass spectra, using the internal standard for calibration.

-

The concentration of each analyte is calculated relative to the known concentration of this compound.

Data Presentation

Table 1: Surrogate Recovery of this compound in Water Samples

| Sample Type | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) | Acceptance Criteria (%) |

| Laboratory Control Spike | 5.0 | 4.8 | 96 | 70-130 |

| Method Blank | 5.0 | 5.1 | 102 | 70-130 |

| Groundwater Sample 1 | 5.0 | 4.5 | 90 | 70-130 |

| Surface Water Sample 2 | 5.0 | 4.2 | 84 | 70-130 |

| Wastewater Effluent 3 | 5.0 | 3.9 | 78 | 70-130 |

Table 2: Quantitative Results for Aromatic Hydrocarbons in Soil using this compound as an Internal Standard

| Analyte | Retention Time (min) | Target Ion (m/z) | Calibration Range (µg/kg) | R² | MDL (µg/kg) | Sample 1 Conc. (µg/kg) |

| Benzene | 5.2 | 78 | 10-500 | 0.998 | 2.5 | 15.2 |

| Toluene | 7.8 | 91 | 10-500 | 0.999 | 2.1 | 25.8 |

| Ethylbenzene | 10.1 | 91 | 10-500 | 0.997 | 2.8 | 8.9 |

| m,p-Xylene | 10.3 | 91 | 10-500 | 0.998 | 3.0 | 12.4 |

| o-Xylene | 10.8 | 91 | 10-500 | 0.997 | 2.9 | 5.6 |

| 1,2,3,5-TMB-d14 (IS) | 12.5 | 133 | 100 | - | - | 100 |

Visualizations

Caption: Workflow for VOC analysis in water using a surrogate standard.

Caption: Workflow for VOC analysis in soil using an internal standard.

Application of Isodurene-d14 in Metabolomics: A Comprehensive Guide

Introduction

In the rapidly advancing field of metabolomics, the precise and accurate quantification of metabolites is paramount. Stable isotope-labeled internal standards are indispensable tools for achieving reliable results, particularly in mass spectrometry-based analyses. Isodurene-d14 (1,2,3,5-tetramethylbenzene-d14) is a deuterated analog of isodurene, a volatile organic compound (VOC) found in coal tar and used in various industrial applications.[1] Given its properties, Isodurene-d14 serves as an excellent internal standard for the quantification of isodurene and other structurally related aromatic hydrocarbons in biological matrices. This document provides detailed application notes and protocols for the use of Isodurene-d14 in metabolomics studies, catering to researchers, scientists, and drug development professionals.

Application Notes

1. Isodurene-d14 as an Internal Standard for GC-MS and LC-MS Analysis

Due to its chemical and physical similarity to isodurene, Isodurene-d14 is an ideal internal standard for quantitative metabolomics.[1] It co-elutes with the unlabeled analyte in chromatographic separations, yet is distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.

Key Applications:

-

Biomonitoring of Environmental and Occupational Exposure: Isodurene is a component of various industrial products, and human exposure can occur in occupational settings.[2] Isodurene-d14 can be used to accurately measure levels of isodurene in biological samples such as blood, urine, and exhaled breath condensate to assess exposure levels.

-

Toxicology and Metabolism Studies: In toxicological research, understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics is crucial.[2] Isodurene-d14 can be employed to trace the metabolic fate of isodurene and to quantify its metabolites.

-

Food and Beverage Analysis: Aromatic hydrocarbons can be present in food and beverages as natural components or contaminants. Isodurene-d14 can be used as an internal standard to ensure the accuracy of quantitative methods for these compounds.

2. Physicochemical Properties of Isodurene

Understanding the properties of isodurene is essential for developing robust analytical methods.

| Property | Value | Reference |

| Chemical Formula | C10H14 | [1] |

| Molar Mass | 134.22 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 198 °C | [3] |

| Melting Point | -23.7 °C | [1] |

| Solubility in Water | Nearly insoluble | [1] |

| Solubility in Organic Solvents | Soluble | [1] |

Experimental Protocols

Protocol 1: Quantification of Isodurene in Human Plasma using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantitative analysis of isodurene in human plasma, a common matrix for biomonitoring studies.

Materials:

-

Isodurene

-

Isodurene-d14 (Internal Standard)

-

Human plasma (from consenting donors)

-

Methanol (B129727) (HPLC grade)

-

Sodium chloride

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS))

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of isodurene and Isodurene-d14 in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of isodurene by serial dilution of the stock solution with methanol to cover the expected concentration range in plasma.

-

Prepare a working internal standard solution of Isodurene-d14 at a concentration of 10 µg/mL in methanol.

-

Prepare calibration standards and QCs by spiking blank human plasma with the appropriate working standard solutions of isodurene and a fixed amount of the Isodurene-d14 working solution.

-

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 20 mL headspace vial, add 1 mL of plasma sample, calibration standard, or QC.

-

Add 10 µL of the 10 µg/mL Isodurene-d14 internal standard solution.

-

Add 0.5 g of sodium chloride to enhance the release of volatile compounds from the matrix.

-

Immediately seal the vial with a magnetic screw cap.

-

-

HS-SPME:

-

Place the vial in a heating block or autosampler incubator at 60°C for 15 minutes to allow for equilibration.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with gentle agitation.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantification.

-

SIM Ions:

-

Isodurene: m/z 119, 134

-

Isodurene-d14: m/z 133, 148

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for isodurene and Isodurene-d14.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of isodurene in the unknown samples using the calibration curve.

-

Hypothetical Quantitative Data

The following table represents typical data that could be obtained from a validation study using this protocol.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Matrix Effect | Minimal |

| Recovery | > 90% |

Visualizations

Caption: Workflow for Isodurene Quantification.

Caption: Hypothetical Isodurene Metabolism.

References

Application Note: 1,2,3,5-Tetramethylbenzene-d14 as a Surrogate Standard for the Analysis of Volatile Organic Compounds in Water by Purge and Trap GC-MS

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. EPA Method 524.2: Water Analysis | Teledyne LABS [teledynelabs.com]

- 3. agilent.com [agilent.com]

- 4. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]